
Acetic acid;pent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-3-en-2-ol can be achieved through several methods. One common approach involves the oxidation of pent-3-en-2-ol using chromic anhydride in glacial acetic acid. This method selectively oxidizes the alcohol to a ketone without affecting the double bond . Another method involves the catalytic carbonylation of methanol, where methanol and carbon monoxide react in the presence of a catalyst such as rhodium to produce acetic acid .
Industrial Production Methods
Industrial production of acetic acid typically involves the methanol carbonylation process, which is highly efficient and widely used. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst to produce acetic acid . For pent-3-en-2-ol, industrial production methods may include the hydration of pent-3-yne or the reduction of pent-3-en-2-one.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pent-3-en-2-ol undergoes various chemical reactions, including:
Reduction: The double bond in pent-3-en-2-ol can be reduced to form pentan-2-ol using hydrogenation reactions.
Substitution: The hydroxyl group in pent-3-en-2-ol can be substituted with halogens using reagents like hydrogen halides.
Common Reagents and Conditions
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the hydrogenation of the double bond.
Substitution: Hydrogen halides such as HCl, HBr, and HI are used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Pent-3-en-2-one
Reduction: Pentan-2-ol
Substitution: Alkyl halides such as 3-chloropentane-2-ol
Applications De Recherche Scientifique
Acetic acid;pent-3-en-2-ol has several scientific research applications:
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alcohols and acids.
Mécanisme D'action
The mechanism of action of acetic acid;pent-3-en-2-ol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in reactions and participating in nucleophilic acyl substitution reactions . Pent-3-en-2-ol, as an alcohol, can undergo oxidation and reduction reactions, affecting metabolic pathways involving alcohol dehydrogenases and oxidases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pent-3-en-2-one: Similar to pent-3-en-2-ol but with a ketone group instead of a hydroxyl group.
Pentan-2-ol: Similar to pent-3-en-2-ol but without the double bond.
Acetic acid: A simple carboxylic acid without the alcohol functionality.
Uniqueness
Acetic acid;pent-3-en-2-ol is unique due to its combination of an alcohol and a carboxylic acid in one molecule, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
10500-12-6 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
acetic acid;pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-6H,1-2H3;1H3,(H,3,4) |
Clé InChI |
PHDASIAXJLWPIN-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


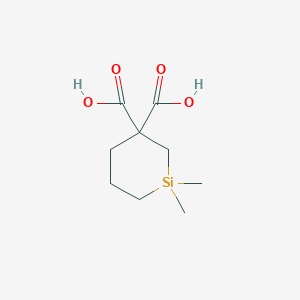
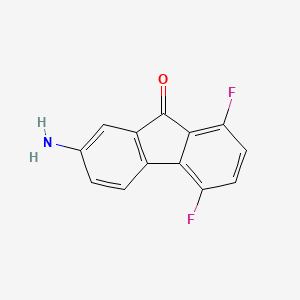
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)


-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

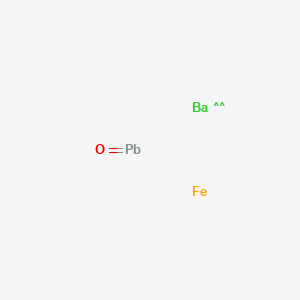
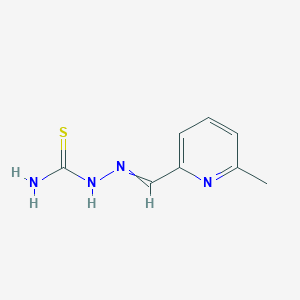

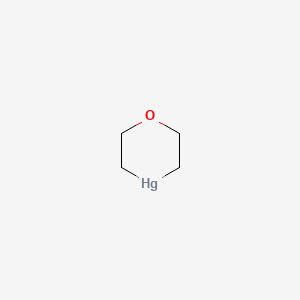
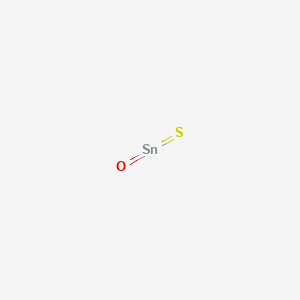
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)

